3,3-Difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one
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Overview
Description
3,3-Difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one typically involves the introduction of difluoromethyl groups into a suitable precursor. One common method involves the reaction of alpha-trifluoromethyl styrene with allyltrimethylsilane in the presence of tetrabutylammonium fluoride and a solvent under an inert gas atmosphere. The reaction mixture is magnetically stirred for 12 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
3,3-Difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-ol: This compound has shown significant antiproliferative activity on human hepatocellular carcinoma cells.
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its selective inhibition of COX-2, a key enzyme in inflammatory pathways.
Uniqueness
3,3-Difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one is unique due to its combination of difluoromethyl and pyrrolidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-1-(3-hydroxy-3-methylpyrrolidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(14)3-4-12(6-8)7(13)5-9(2,10)11/h14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFAMEYOWIPPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)CC(C)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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